molecular formula C11H12ClN3 B3020914 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 956356-31-3

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine

Cat. No.: B3020914
CAS No.: 956356-31-3
M. Wt: 221.69
InChI Key: BRBWPBUHWRCSJS-UHFFFAOYSA-N
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Description

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-bromomethylpyridine with 3,5-dimethyl-1H-pyrazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products with new substituents replacing the chloro group.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with altered oxidation states.

Scientific Research Applications

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-[(1H-pyrazol-1-yl)methyl]pyridine
  • 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyridine
  • 2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)propyl]pyridine

Uniqueness

2-chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. The presence of the chloro group on the pyridine ring also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBWPBUHWRCSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324643
Record name 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956356-31-3
Record name 2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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